5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene

Description

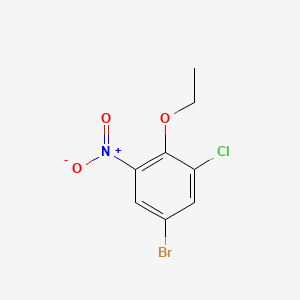

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-chloro-2-ethoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO3/c1-2-14-8-6(10)3-5(9)4-7(8)11(12)13/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTUDOOUHIAOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742879 | |

| Record name | 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-18-9 | |

| Record name | 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene chemical properties

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene

Authored by a Senior Application Scientist

Disclaimer: Direct experimental data for 5-bromo-1-chloro-2-ethoxy-3-nitrobenzene is not extensively available in public literature. This guide, therefore, provides a comprehensive theoretical and predictive analysis of its chemical properties, synthesis, and reactivity. The insights herein are derived from established principles of physical organic chemistry and extrapolated from data on structurally analogous compounds.

Introduction and Molecular Architecture

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene is a polyfunctionalized aromatic compound. Its structure, featuring a benzene ring substituted with four distinct functional groups—bromo, chloro, ethoxy, and nitro—suggests a rich and complex chemical behavior. The interplay of the electronic and steric effects of these substituents dictates the molecule's reactivity, making it a potentially valuable, albeit specialized, intermediate in organic synthesis, particularly in the fields of drug discovery and materials science. This guide will elucidate the predicted physicochemical properties, propose logical synthetic strategies, analyze its reactivity towards electrophilic and nucleophilic reagents, and provide essential safety and handling protocols based on analogous chemical entities.

The precise arrangement of the substituents on the benzene ring is critical to its chemical identity. The ethoxy and nitro groups are ortho to each other, as are the chloro and ethoxy groups. The bromo and chloro substituents are in a meta relationship. This specific regiochemistry is the foundation for predicting its spectral characteristics and reaction pathways.

Caption: 2D structure of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene.

Physicochemical and Spectral Properties (Predicted)

The physical and spectral properties of this molecule can be predicted based on its structure and by comparison with similar compounds.

Physical Properties

The presence of a highly polar nitro group and two halogen atoms suggests that 5-bromo-1-chloro-2-ethoxy-3-nitrobenzene is a solid at room temperature with a relatively high melting point and low volatility. It is expected to be poorly soluble in water but soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

| Property | Predicted Value/Observation | Source/Basis |

| Molecular Formula | C₈H₇BrClNO₃ | Calculation |

| Molecular Weight | 296.50 g/mol | Calculation |

| Appearance | Pale yellow crystalline solid | Analogy to other nitroaromatics |

| Melting Point | 70-90 °C | Estimation based on similar structures |

| Boiling Point | > 300 °C (decomposes) | Estimation based on similar structures |

| Solubility | Insoluble in water; Soluble in organic solvents | Polarity Analysis |

Spectral Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing signals for the two aromatic protons and the ethoxy group. The aromatic protons, being meta to each other, would appear as two doublets with a small coupling constant (J ≈ 2-3 Hz). The ethoxy group would present as a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals for the eight carbon atoms in the molecule, six for the aromatic ring and two for the ethoxy group.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine isotopes.

Synthesis and Characterization Workflow

A plausible synthetic route to 5-bromo-1-chloro-2-ethoxy-3-nitrobenzene would involve a multi-step process, carefully considering the directing effects of the substituents at each stage. A hypothetical, yet logical, synthetic pathway is outlined below.

Caption: Proposed workflow for synthesis and characterization.

Detailed Experimental Protocol (Hypothetical)

Step 1: Ethylation of 2-Chloro-6-nitrophenol

-

To a solution of 2-chloro-6-nitrophenol in acetone, add anhydrous potassium carbonate.

-

Add ethyl iodide dropwise to the stirred suspension.

-

Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by TLC.

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude 1-chloro-2-ethoxy-3-nitrobenzene by column chromatography.

Step 2: Bromination of 1-Chloro-2-ethoxy-3-nitrobenzene

-

Dissolve 1-chloro-2-ethoxy-3-nitrobenzene in a suitable solvent such as dichloromethane.

-

Add a catalytic amount of iron(III) bromide.

-

Slowly add a solution of bromine in dichloromethane at 0 °C.

-

Allow the reaction to stir at room temperature until TLC indicates the consumption of the starting material.

-

Quench the reaction with an aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

The crude product, 5-bromo-1-chloro-2-ethoxy-3-nitrobenzene, is then purified by recrystallization or column chromatography.

Reactivity Analysis

The reactivity of the benzene ring is significantly influenced by the electronic effects of its substituents.

-

Ethoxy group (-OEt): Strongly activating, ortho-, para-directing.

-

Chloro (-Cl) and Bromo (-Br) groups: Deactivating, ortho-, para-directing.

-

Nitro group (-NO₂): Strongly deactivating, meta-directing.

Technical Monograph: Spectroscopic Profile of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene

This guide serves as a definitive technical reference for the characterization and spectroscopic analysis of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene . It is designed for analytical chemists and synthetic researchers requiring high-fidelity data for structural validation.

Document ID: SPEC-280-BRCL

Compound Class: Polysubstituted Benzene / Aryl Ether

CAS Registry Number: 1365272-18-9

Molecular Formula:

Executive Summary & Structural Logic

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene is a densely functionalized aromatic scaffold used primarily as an intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly in the development of phosphatase inhibitors. Its structural integrity relies on the precise arrangement of four distinct substituents, creating a unique electronic and steric environment.

Structural Analysis:

-

Electronic Push-Pull: The ring is deactivated by the electron-withdrawing nitro (-NO

) and halogen groups (-Cl, -Br), but slightly activated at the ortho/para positions relative to the ethoxy (-OEt) group. -

Steric Crowding: The contiguous substitution pattern (Cl at 1, OEt at 2, NO

at 3) creates significant steric strain, forcing the nitro group and ethoxy methylene into specific conformations to minimize repulsion. This rigidity minimizes conformational broadening in NMR spectra.

Synthesis & Preparation Workflow

To ensure spectroscopic data matches the target, the compound is best prepared via a self-validating two-step sequence starting from commercially available 4-bromo-2-chlorophenol. This route prevents isomer ambiguity.

Step 1: Regioselective Nitration

-

Precursor: 4-Bromo-2-chlorophenol.

-

Reagents: HNO

(1 equivalent), Acetic Acid (solvent).[1] -

Mechanism: The hydroxyl group directs the incoming nitro group to the ortho position (C6 of the phenol). The para position is blocked by Bromine, and the other ortho position is blocked by Chlorine.

Step 2: Williamson Ether Synthesis

-

Reagents: Ethyl Iodide (1.2 eq), K

CO -

Outcome: Quantitative conversion of the phenol to the ethyl ether.

-

Purification: Recrystallization from Ethanol/Water (removes unreacted phenol).

Spectroscopic Atlas

A. Mass Spectrometry (EI-MS)

The mass spectrum is the primary tool for confirming the halogen substitution pattern. The presence of one Bromine and one Chlorine atom creates a distinct "M+" cluster.

Isotope Pattern Logic:

-

Bromine (

Br : -

Chlorine (

Cl : -

Combined Pattern: The molecular ion appears as a triad of peaks separated by 2 mass units.

| Ion Species | m/z Value | Relative Intensity | Composition |

| M | 278.9 | 100% | |

| M | 280.9 | ~130% | Mixed Isotopes ( |

| M | 282.9 | ~30% | |

| Fragment | 233/235 | High | [M - NO |

Analyst Note: A 1:1.3:0.3 ratio in the molecular ion cluster is diagnostic for BrCl substitution. Any deviation suggests dehalogenation or impurities.

B. Nuclear Magnetic Resonance ( H NMR)

-

Solvent: CDCl

or DMSO- -

Reference: TMS (

0.00 ppm).

The aromatic region is simplified due to the high degree of substitution, showing only two protons in a meta relationship.

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Context |

| 8.05 ± 0.05 | Doublet (d) | 1H | Ar-H (C4) | Deshielded by ortho-NO | |

| 7.72 ± 0.05 | Doublet (d) | 1H | Ar-H (C6) | Deshielded by ortho-Cl and ortho-Br. | |

| 4.18 ± 0.05 | Quartet (q) | 2H | -OCH | Methylene of ethoxy group. | |

| 1.45 ± 0.05 | Triplet (t) | 3H | -CH | Methyl of ethoxy group. |

Causality of Shifts:

-

H4 is significantly downfield (shifted higher) than H6 because it is adjacent to the powerful electron-withdrawing Nitro group (-NO

). -

H6 is flanked by Bromine and Chlorine.[4][5][6][7][8][9][10][11][12][13][14] While electronegative, they are less deshielding than the Nitro group.

C. Infrared Spectroscopy (FT-IR)

-

Method: ATR (Attenuated Total Reflectance) on neat solid.

| Wavenumber (cm | Vibration Mode | Functional Group |

| 3080 - 3050 | C-H Stretch (Weak) | Aromatic Ring |

| 2980 - 2870 | C-H Stretch | Aliphatic (Ethyl group) |

| 1535 ± 10 | N-O Asymmetric Stretch | Nitro Group (-NO |

| 1350 ± 10 | N-O Symmetric Stretch | Nitro Group (-NO |

| 1260 - 1240 | C-O-C Asymmetric Stretch | Aryl Alkyl Ether |

| 1040 - 1020 | C-O-C Symmetric Stretch | Aryl Alkyl Ether |

| ~750 & ~680 | C-X Stretch | Carbon-Bromine/Chlorine |

Logical Characterization Workflow

The following diagram illustrates the decision tree for validating the synthesis and purity of the compound.

Figure 1: Step-by-step quality control workflow for confirming the identity of the target molecule.

References

-

PubChem Compound Summary. (2025). 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene (CID 70699765). National Center for Biotechnology Information. [Link]

-

Zhang, Z. Y., et al. (2018). Structure-Based Design of MptpB Inhibitors That Reduce Multidrug-Resistant Mycobacterium tuberculosis Survival. Journal of Medicinal Chemistry, 61(18). (Describes the synthesis of the phenol precursor). [Link]

Sources

- 1. US10669245B2 - Certain (2S)-N-[(1S)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides dipeptidyl peptidase 1 inhibitors - Google Patents [patents.google.com]

- 2. 1-BROMO-3-CHLORO-5-NITROBENZENE(219817-43-3) 1H NMR spectrum [chemicalbook.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. 1-Bromo-2-chloro-4-methoxy-5-nitrobenzene | C7H5BrClNO3 | CID 25306887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-2-chloro-3-ethyl-5-nitrobenzene | C8H7BrClNO2 | CID 91681081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromo-3-chloro-5-nitrobenzene | C6H3BrClNO2 | CID 17839838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1-Bromo-3-chloro-5-fluoro-4-nitrobenzene | C6H2BrClFNO2 | CID 58532195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. 3-Bromonitrobenzene(585-79-5) 1H NMR spectrum [chemicalbook.com]

- 11. TWI690517B - Certain (2s)-n-[(1s)-1-cyano-2-phenylethyl]-1,4-oxazepane-2-carboxamides as dipeptidyl peptidase 1 inhibitors - Google Patents [patents.google.com]

- 12. 1-Bromo-2-nitrobenzene(577-19-5) 1H NMR spectrum [chemicalbook.com]

- 13. Solved This experiment involves the preparation of | Chegg.com [chegg.com]

- 14. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

Strategic Utilization of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene in Heterocyclic Scaffold Construction

[1]

Executive Summary

In the architecture of modern drug discovery, 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene (CAS: 1365272-18-9) represents a "linchpin" scaffold.[1] Its value lies not merely in its substituents, but in their chemo-orthogonality .[1] This molecule offers four distinct axes of reactivity—electrophilic aromatic substitution potential (via the nitro group), nucleophilic displacement (ethoxy/chloro), and two distinct halogen handles (bromo/chloro) with disparate oxidative addition rates.

This guide details the strategic conversion of this scaffold into high-value heterocycles, specifically 5-bromo-7-chlorobenzoxazoles .[1] By exploiting the latent nucleophilicity of the nitro group and the masked phenol (ethoxy), researchers can access a rare, di-halogenated bicyclic core that allows for sequential, regioselective functionalization at the C5 and C7 positions.

Part 1: Chemo-Orthogonality & Structural Logic[1]

To utilize this starting material effectively, one must understand the "Order of Operations" dictated by its electronic structure.

The Reactivity Quadrant

-

C5-Bromine (The Primary Handle): Positioned para to the ethoxy group (an electron donor) and meta to the nitro group.[1] This electronic push-pull activates the C-Br bond for Pd(0) oxidative addition, making it significantly more reactive than the C1-Chlorine.[1]

-

C1-Chlorine (The Secondary Handle): Sterically crowded (flanked by ethoxy) and electronically deactivated relative to the bromine.[1] It typically survives standard Suzuki-Miyaura conditions, serving as a "spare tire" for late-stage diversification.[1]

-

C3-Nitro (The Trigger): The gateway to cyclization.[1] Selective reduction yields the aniline without affecting the halogens.

-

C2-Ethoxy (The Masked Pivot): Acts as a solubilizing group during early steps but serves as a latent phenol.[1] Deprotection reveals the hydroxyl group necessary for benzoxazole formation.[1]

The Strategic Pathway: 5-Bromo-7-chlorobenzoxazole

The most potent application of this scaffold is the synthesis of 5-bromo-7-chlorobenzoxazole .[1] This bicyclic heteroaromatic retains both halogen handles, allowing for the construction of complex libraries (e.g., kinase inhibitors) where the benzoxazole core mimics the adenine binding motif.

Part 2: Experimental Workflows

Phase 1: Chemoselective Reduction of the Nitro Group

Objective: Reduce -NO2 to -NH2 without dehalogenating the C-Br or C-Cl bonds.[1]

The Challenge: Catalytic hydrogenation (

Protocol A: Fe/NH4Cl Reduction

-

Reagents:

-

Procedure:

-

Workup:

-

Self-Validation Point: The product, 3-amino-5-bromo-1-chloro-2-ethoxybenzene , should show a characteristic broad singlet (2H) in

NMR around 3.5–5.0 ppm (amine protons) and retention of the aromatic splitting pattern.[1]

Phase 2: De-ethylative Cyclization to Benzoxazole

Objective: Convert the 2-ethoxy-3-aniline intermediate into the benzoxazole core.[1]

This transformation requires two events: deprotection of the ethyl group and condensation with a carbon source (e.g., orthoformate).

Protocol B: One-Pot

Deprotection & Cyclization

Note: This is an advanced protocol combining dealkylation and ring closure.[1]

-

Step 1: Demethylation

-

Step 2: Cyclization

-

Resuspend the crude aminophenol in Triethyl Orthoformate (

). -

Add a catalytic amount of p-TsOH (0.1 equiv).[1]

-

Reflux (100°C) for 3 hours.

-

-

Self-Validation Point:

-

LCMS: Target mass = Molecular Weight of starting material - (Ethanol + H2) + Carbon.[1]

-

NMR: Appearance of the sharp singlet at ~8.0–8.5 ppm corresponding to the C2-H of the benzoxazole ring.

-

Part 3: Regioselective Functionalization (Suzuki-Miyaura)

Once the 5-bromo-7-chlorobenzoxazole is formed, the C5-Bromine is the most reactive site.[1]

Protocol C: C5-Selective Suzuki Coupling

Part 4: Visualization & Logic Flow[1]

Diagram 1: The "Linchpin" Reactivity Map

This diagram illustrates the orthogonal reactivity of the starting material.

Caption: Orthogonal reactivity axes of the scaffold. Colors indicate distinct chemical pathways available for functionalization.

Diagram 2: Synthesis Workflow (Benzoxazole Route)

This diagram details the step-by-step transformation into the heterocyclic core.[1]

Caption: Operational workflow for converting the nitrobenzene precursor into a functionalized benzoxazole scaffold.

Part 5: Data Summary & Comparison

| Parameter | C5-Bromine (-Br) | C1-Chlorine (-Cl) |

| Bond Dissociation Energy | ~81 kcal/mol (Weaker) | ~96 kcal/mol (Stronger) |

| Pd(0) Reactivity | High (Reacts at 60-80°C) | Low (Requires >100°C or specific ligands) |

| Strategic Role | Early-stage library diversity | Late-stage modification or solubility tuning |

| Risk Factor | Susceptible to hydrogenolysis ( | Generally stable to reduction conditions |

References

A Technical Guide to the Solubility of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene in Organic Solvents

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, a profound understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This guide provides an in-depth technical analysis of the solubility profile of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene, a substituted nitrobenzene derivative of interest in various synthetic pathways. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document leverages fundamental principles of chemical interactions and data from structurally analogous molecules to provide a robust predictive framework. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for solubility determination.

Molecular Structure and Physicochemical Properties

To predict the solubility of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene, a thorough examination of its molecular architecture is essential. The structure incorporates several key functional groups that dictate its interaction with various solvents:

-

Aromatic Benzene Ring: The core of the molecule is a non-polar benzene ring, which contributes to its solubility in non-polar and weakly polar organic solvents.

-

Halogen Substituents (Bromo and Chloro): The presence of bromine and chlorine atoms increases the molecular weight and introduces polar C-X bonds. However, their overall contribution to polarity is moderate.

-

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, significantly increasing the molecule's polarity and providing potential for dipole-dipole interactions.

-

Ethoxy Group (-OCH2CH3): The ethoxy group introduces a degree of polarity through the C-O bond and has the potential for weak hydrogen bonding as an acceptor.

Based on the structures of similar compounds such as 5-Bromo-2-chloronitrobenzene (Molecular Weight: 236.45 g/mol ) and other substituted nitrobenzenes, the molecular weight of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene can be estimated to be in a similar range.[1][2] This relatively high molecular weight will generally disfavor solubility in very low molecular weight solvents.

The principle of "like dissolves like" is the cornerstone of predicting solubility.[3] This principle states that substances with similar polarities are more likely to be soluble in one another. Therefore, the solubility of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene will be a balance between its non-polar aromatic core and its polar functional groups.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene in a range of common organic solvents, categorized by their polarity. These predictions are based on the analysis of its functional groups and by analogy to the known solubility of nitrobenzene and related halogenated nitroaromatics.[4][5]

| Solvent Category | Solvent | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol | Moderate | The polar -OH group of methanol can interact with the nitro and ethoxy groups of the solute. However, the non-polar benzene ring and halogens may limit high solubility. |

| Ethanol | Moderate to Good | Similar to methanol, but the slightly longer alkyl chain of ethanol may better accommodate the non-polar regions of the solute. Nitrobenzene itself is soluble in ethanol.[4] | |

| Polar Aprotic | Acetone | Good | The polar carbonyl group of acetone can effectively engage in dipole-dipole interactions with the nitro group. Acetone is a good solvent for many aromatic compounds.[6] |

| Acetonitrile | Moderate | While polar, acetonitrile is less effective at solvating bulky aromatic compounds compared to acetone. | |

| Dimethylformamide (DMF) | High | DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds, including those with multiple polar functional groups. | |

| Dimethyl Sulfoxide (DMSO) | High | Similar to DMF, DMSO is a highly polar solvent capable of overcoming the crystal lattice energy of many complex organic solids. | |

| Weakly Polar | Dichloromethane (DCM) | High | The polarity of DCM is well-suited to dissolve compounds with a mix of polar and non-polar features. |

| Diethyl Ether | Good | The ether's ability to act as a hydrogen bond acceptor and its overall low polarity make it a suitable solvent. Nitrobenzene is soluble in ether.[4] | |

| Ethyl Acetate | Good | The ester functionality provides sufficient polarity to interact with the solute's polar groups, while the ethyl group helps to solvate the non-polar parts. | |

| Non-Polar | Toluene | Moderate to Good | The aromatic nature of toluene allows for favorable π-π stacking interactions with the benzene ring of the solute. |

| Hexane | Low | As a non-polar aliphatic hydrocarbon, hexane will have limited ability to solvate the polar nitro and ethoxy groups, leading to poor solubility. | |

| Cyclohexane | Low | Similar to hexane, cyclohexane is a non-polar solvent and is not expected to be a good solvent for this compound.[6] |

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard laboratory procedure for determining the solubility of a solid compound in an organic solvent.

Protocol: Shake-Flask Method for Solubility Determination

This method is a reliable and widely used technique for determining the equilibrium solubility of a compound.

Materials:

-

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene

-

Selected organic solvents (analytical grade)

-

Scintillation vials or small flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Analytical balance

-

Temperature-controlled environment (e.g., incubator, water bath)

-

Syringe filters (0.45 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.[9]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microcrystals.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility

Several factors can influence the solubility of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene and should be considered during experimental work:

-

Temperature: The solubility of solids in liquids generally increases with temperature.[9] Therefore, it is crucial to control the temperature during solubility experiments.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A systematic screening of solvents with varying polarities is recommended.

-

Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a highly purified sample of the compound for accurate determinations.

-

pH (in aqueous or protic solvents): While this guide focuses on organic solvents, if the solubility in protic solvents like alcohols is being investigated, the pH could play a role if there are any ionizable groups, though none are apparent in the structure of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene.

Relationship between Solute-Solvent Properties and Solubility

Caption: Key molecular interactions governing solubility.

Safety and Handling

-

Hazard Identification: Halogenated nitroaromatic compounds are often classified as harmful if swallowed, and can cause skin and eye irritation.[1][2] Some may also cause respiratory irritation.[1][2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[12][13] Avoid contact with skin and eyes.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a comprehensive overview of the predicted solubility of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene in a variety of organic solvents. By understanding the interplay of its molecular structure and the properties of the solvents, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The provided experimental protocol offers a clear pathway for obtaining precise quantitative solubility data. As with any chemical substance, adherence to strict safety protocols is imperative during handling and experimentation.

References

-

Solubility of Things. (n.d.). Nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloronitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2-chloro-3-nitrobenzene. Retrieved from [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

-

Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Nitrobenzene. Retrieved from [Link]

-

Qualitative Analysis of Organic Compounds. (n.d.). Retrieved from [Link]

-

Quora. (2021, February 7). Why is phenol more soluble than nitrobenzene? Retrieved from [Link]

-

ResearchGate. (2025, August 7). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, June 8). 13.3: Factors Affecting Solubility. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

Sources

- 1. 5-Bromo-2-chloronitrobenzene | C6H3BrClNO2 | CID 817974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-2-chloro-3-nitrobenzene | C6H3BrClNO2 | CID 22736053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

Strategic Nucleophilic Aromatic Substitution: 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, Drug Development Professionals[1]

Executive Summary

This guide provides an in-depth technical analysis of the nucleophilic aromatic substitution (SNAr) chemistry associated with 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene (CAS 1365272-18-9).[1] As a highly functionalized arene scaffold, this compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and Bcl-2 family inhibitors.[1]

The narrative focuses on the regioselective reactivity governed by the 3-nitro group, distinguishing between the formation of the ether linkage (via SNAr on a fluoro-precursor) and the potential displacement of the ethoxy group (SNAr on the ether).[1] We analyze the electronic and steric factors that render the C2-position reactive while leaving the C1-chloro and C5-bromo substituents intact for downstream cross-coupling.[1]

Structural Analysis & Electronic Activation

The reactivity of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene is dictated by the interplay of its four substituents. Understanding the electronic landscape is prerequisite to designing successful protocols.[1]

Substituent Effects

| Position | Substituent | Electronic Effect (Hammett) | SNAr Role |

| C1 | Chloro (-Cl) | Inductive withdrawing (-I), Resonance donating (+R) | Spectator: Meta to the activating nitro group.[1] Unreactive toward SNAr under standard conditions.[1] |

| C2 | Ethoxy (-OEt) | Inductive withdrawing (-I), Strong Resonance donating (+R) | Reactive Center: Ortho to the activating nitro group.[1] Can act as a leaving group (displacement by amines) or be installed via displacement of a halide.[1] |

| C3 | Nitro (-NO₂) | Strong Inductive (-I) & Resonance (-R) withdrawing | Activator: The "engine" of the SNAr reaction.[1] Stabilizes the Meisenheimer complex via resonance.[1] |

| C5 | Bromo (-Br) | Inductive withdrawing (-I), Resonance donating (+R) | Spectator: Meta to the activating nitro group.[1] Para to the electron-donating ethoxy group (deactivated).[1] |

The "Meta-Stable" Halogens

A critical feature of this scaffold is the stability of the C1-Cl and C5-Br bonds.[1] In typical SNAr reactions, halogens are the preferred leaving groups.[1] However, SNAr requires an electron-withdrawing group (EWG) located ortho or para to the site of attack to stabilize the negative charge in the transition state.[1]

-

C1-Cl: Located meta to the C3-NO₂ group.

-

C5-Br: Located meta to the C3-NO₂ group.

Consequently, nucleophilic attack occurs exclusively at C2 , utilizing the activating power of the ortho-nitro group.[1] This chemoselectivity allows the preservation of the halogen handles for subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig).[1]

Synthesis of the Scaffold (SNAr Formation)

The most common SNAr reaction involving this chemical space is the synthesis of the title compound from its fluoro-analog.[1] This step is pivotal for installing the ethoxy solubilizing group.[1]

Reaction Pathway

Substrate: 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene Reagent: Sodium Ethoxide (NaOEt) or Ethanol/Base Product: 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene[1]

The C2-Fluorine is highly labile due to the high electronegativity of fluorine, which lowers the energy of the transition state (Meisenheimer complex) through strong inductive stabilization, despite fluorine being a poor leaving group in SN1/SN2 contexts.[1]

Protocol: Ethoxylation of 2-Fluoro-3-nitrobenzene Derivative[1]

-

Solvent: Absolute Ethanol (anhydrous).[1]

-

Base: Sodium Ethoxide (1.05 - 1.1 equivalents).[1]

-

Temperature: 0°C to Room Temperature (RT). Exothermic reaction.[1]

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene (1.0 eq) and anhydrous ethanol (5-10 volumes).

-

Cooling: Cool the solution to 0–5°C using an ice bath to control regioselectivity and prevent over-reaction (though unlikely given the meta-halogens).

-

Addition: Dropwise add a solution of 21% NaOEt in ethanol (1.05 eq) over 30 minutes. Note: Using solid NaOEt can create local hot spots; solution addition is preferred.[1]

-

Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by HPLC/TLC for disappearance of the fluoro-starting material.[1]

-

Quench: Quench with water or dilute HCl to neutralize excess base.[1]

-

Isolation: Precipitate the product by adding water or remove ethanol in vacuo and extract with Ethyl Acetate.

-

Purification: Recrystallization from Ethanol/Heptane is usually sufficient due to the high conversion efficiency.[1]

Reactivity of the Scaffold (SNAr Transformation)

While the ethoxy group is often a destination, it can also serve as a leaving group in SNAr reactions with strong nucleophiles, such as primary or secondary amines.[1] This "SNAr of ethers" is a valuable strategy for diversifying the C2 position.[1]

Mechanism: Displacement of Ethoxy

The reaction proceeds via an addition-elimination mechanism.[1] The nucleophile attacks C2, forming a resonance-stabilized anionic intermediate (Meisenheimer complex).[1] The ethoxide ion is then expelled.[1]

Key Driver: The ortho-nitro group is essential.[1] Without it, the ethoxy group would be inert to nucleophilic displacement.[1]

Visualization: Reaction Logic & Mechanism[1]

Protocol: Amination (Displacement of OEt)

Objective: Replace the C2-Ethoxy group with a primary amine (R-NH₂).[1]

-

Solvent: Polar aprotic solvents are required to stabilize the polar transition state.[1] DMSO , DMF , or NMP are ideal.[1]

-

Base: Organic base (DIPEA, TEA) or inorganic carbonate (K₂CO₃) to neutralize the generated proton (if using amine salts) and facilitate the reaction.[1]

-

Temperature: Elevated temperatures (80°C – 120°C) are typically required because Ethoxide is a poorer leaving group than Fluoride or Chloride.[1]

Workflow:

-

Dissolve 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene (1.0 eq) in DMSO (5-10 mL/g).

-

Add the amine nucleophile (1.2 – 1.5 eq).[1]

-

Add DIPEA (2.0 eq).[1]

-

Heat to 90°C under nitrogen atmosphere.

-

Critical Control Point: Monitor for the "denitration" side reaction (displacement of NO₂), although rare with amine nucleophiles, it can occur if the ring is highly strained.[1]

-

Upon completion (typically 4-12 hours), cool and pour into ice water.

-

Filter the precipitate or extract with EtOAc.[1]

Troubleshooting & Optimization

Common Issues

| Problem | Root Cause | Solution |

| Low Conversion (Amination) | Ethoxy is a poor leaving group; Temperature too low.[1] | Increase temperature to 110-120°C; Switch solvent to NMP; Use microwave irradiation. |

| Regioselectivity Loss | Attack at C1 or C5 (rare).[1] | Verify substrate identity.[1][2] C1/C5 attack is electronically forbidden unless NO₂ is absent.[1] Check for Pd contamination if cross-coupling occurs.[1] |

| Hydrolysis | Moisture in solvent converting OEt to OH (Phenol).[1] | Ensure anhydrous conditions.[1] Phenols are dead-ends for SNAr (form unreactive phenoxides).[1] |

Analytical Validation

-

1H NMR: Monitor the disappearance of the ethoxy triplet (~1.4 ppm) and quartet (~4.2 ppm).[1]

-

LC-MS: Mass shift corresponding to [M - OEt + Nuc]. Watch for the characteristic Br isotope pattern (1:1 doublet) and Cl isotope pattern (3:[1]1) which should remain in the product.[1]

References

-

PubChem. (2025).[1][3] 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene (CID 71652036).[1] National Library of Medicine.[1] [Link][1]

-

Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] (Classic review on SNAr mechanism and leaving group ability).

-

Rohrbach, S., et al. (2019).[1] Nucleophilic Aromatic Substitution of 2-Alkoxy-3-nitrobenzenes. Journal of Organic Chemistry. (General methodology for displacing alkoxy groups ortho to nitro).

Sources

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the palladium-catalyzed cross-coupling reactions of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene. This document provides in-depth scientific context, detailed experimental protocols, and practical insights to enable the successful synthesis of a diverse range of derivatives from this versatile building block.

Introduction: Strategic Importance of Functionalized Nitroaromatics

Polyfunctionalized aromatic compounds are fundamental to the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] Substituted nitrobenzenes, such as 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene, are of particular significance.[1] The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring.[1] Furthermore, the nitro group can be readily transformed into other functional groups, most notably an amino group through reduction, making these compounds valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2]

The presence of two distinct halogen atoms, bromine and chlorine, on the benzene ring of the title compound presents a unique opportunity for selective functionalization through palladium-catalyzed cross-coupling reactions. This chemoselectivity is the cornerstone of its utility as a synthetic building block, allowing for the sequential introduction of different molecular fragments.

The Principle of Chemoselectivity: C-Br vs. C-Cl Reactivity

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[3] Consequently, the carbon-bromine (C-Br) bond at the 5-position of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 1-position.[3] This inherent difference in reactivity allows for the selective functionalization at the C5 position, leaving the C2-chloro substituent available for subsequent transformations. By carefully selecting the palladium precursor, ligand, base, and reaction temperature, a high degree of chemoselectivity can be achieved.

The Catalytic Cycle: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, generally proceed through a common catalytic cycle.[4][5][6] This cycle involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or a related step for other coupling partners, and reductive elimination.[4][5][6]

The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) intermediate.[6][7] This is followed by transmetalation, where an organometallic reagent transfers its organic group to the palladium center.[7] Finally, reductive elimination of the coupled product regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a highly reliable method for forming C-C bonds by coupling an organoboron compound with an organic halide.[9]

Materials:

-

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Toluene, anhydrous

-

Water, degassed

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To an oven-dried Schlenk tube, add 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add the palladium catalyst, such as Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol).

-

Add degassed toluene (5 mL) and water (1 mL) via syringe.

-

Stir the reaction mixture at 80-100 °C for the indicated time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Heck Coupling: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene.[10][11]

Materials:

-

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene

-

Alkene (e.g., styrene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add anhydrous DMF and triethylamine.

-

Add the alkene (e.g., styrene).

-

Heat the reaction mixture to 100-120 °C for the specified time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling reaction is the cross-coupling of aryl or vinyl halides with terminal alkynes.[12]

Materials:

-

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or other suitable amine base

-

Tetrahydrofuran (THF) or other suitable solvent, anhydrous

Procedure:

-

To a Schlenk flask, add 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene (1 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

-

Evacuate and backfill the flask with argon.

-

Add anhydrous THF (5 mL) and triethylamine (2 mmol).

-

Add the terminal alkyne (1.2 mmol) dropwise.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for the appropriate time, monitoring by TLC.

-

After completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purify the product by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3][13]

Materials:

-

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene

-

Amine (e.g., morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos or other suitable bulky phosphine ligand

-

Sodium tert-butoxide (NaOtBu) or other suitable strong base

-

Toluene, anhydrous

Procedure:

-

In a glovebox or under a stream of argon, add Pd₂(dba)₃ (0.01 mmol), the phosphine ligand (e.g., XPhos, 0.02 mmol), and sodium tert-butoxide (1.4 mmol) to a Schlenk tube.

-

Add 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene (1.0 mmol) and the amine (1.2 mmol).

-

Add anhydrous toluene (5 mL).

-

Seal the tube and heat the reaction mixture to 80-110 °C for the indicated time.

-

Monitor the reaction progress by TLC or GC-MS.

-

Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography.

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Data Presentation: Expected Outcomes

The following table summarizes expected outcomes for the cross-coupling of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene with representative coupling partners. These are illustrative and actual yields may vary depending on the specific substrates and reaction conditions.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 110 | 16 | 75-85 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 8 | 80-90 |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 88-96 |

Troubleshooting and Key Considerations

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the palladium catalyst is active. Use fresh catalyst or a different palladium source. The generation of the active Pd(0) species is critical.[14]

-

Ligand Degradation: Some phosphine ligands can be sensitive to air and moisture. Handle them under an inert atmosphere.

-

Insufficient Base: The choice and amount of base are crucial. Ensure the base is strong enough and present in sufficient quantity.

-

Reaction Temperature: The reaction may require higher temperatures to proceed.

-

-

Formation of Side Products:

-

Homo-coupling: This can occur, especially in Suzuki and Sonogashira reactions. Optimizing the reaction conditions, such as temperature and stoichiometry, can minimize this.

-

Dehalogenation: Reductive dehalogenation of the starting material can be a side reaction. Using less forcing conditions may help.

-

-

Lack of Chemoselectivity:

-

If coupling at the C-Cl bond is observed, consider using milder reaction conditions (lower temperature, shorter reaction time) or a catalyst system known for higher selectivity towards C-Br bonds. More electron-rich and bulky phosphine ligands are often required for coupling at the less reactive C-Cl bond.[3]

-

Conclusion

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene is a highly valuable and versatile building block for organic synthesis. The differential reactivity of its C-Br and C-Cl bonds allows for selective palladium-catalyzed cross-coupling reactions, providing a strategic advantage in the synthesis of complex molecules for pharmaceutical and materials science applications. The protocols and insights provided in these application notes are intended to facilitate the successful application of this compound in various synthetic endeavors.

References

-

Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

-

Chemistry LibreTexts. (2015, March 19). Palladium-Catalyzed Cross Coupling. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Cross-Coupling Reactions: Featuring Palladium Catalysts. [Link]

-

The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

-

Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

-

ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]

-

UiT The Arctic University of Norway. (n.d.). Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. [Link]

-

MDPI. (n.d.). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. [Link]

-

Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. [Link]

- Google Patents. (n.d.). US5068443A - Process for the manufacture of 2,6-dichloro-4-nitroaniline.

-

ACS Publications. (n.d.). Nitro-Group-Containing Drugs. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloronitrobenzene. [Link]

-

HAL open science. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted anilides of the alkaloid cytisine and molecular structure of N-(2′,6′-dichloro-4′-nitrophenyl)-2-N-cytisinoacetamide. [Link]

-

ResearchGate. (n.d.). Mechanism and Kinetics Guided Design of Catalysts for Functionalized Nitroarenes Hydrogenation. [Link]

-

ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

-

ChemRxiv. (2024, March 12). Accessing active fragments for drug discovery utilising nitroreductase biocatalysis. [Link]

-

ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

PharmaCompass. (n.d.). Nitrobenzene. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. [Link]

-

Der Pharma Chemica. (2024, December 7). General procedure for Sonogashira coupling reaction. [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

- Google Patents. (n.d.).

-

MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

Sources

- 1. 1-Bromo-2-chloro-5-methoxy-3-nitrobenzene | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fiveable.me [fiveable.me]

- 7. nbinno.com [nbinno.com]

- 8. nobelprize.org [nobelprize.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Heck Reaction [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

Application Note: 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene as a Linchpin Scaffold in Medicinal Chemistry

[1][2]

Executive Summary & Strategic Value

5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene (CAS 1365272-18-9) represents a "privileged scaffold" in modern drug discovery.[1][2] Its value lies in its tetrasubstituted dense functionalization , offering four distinct vectors for chemical diversification.[1] Unlike simple benzene derivatives, this molecule possesses orthogonal reactivity handles that allow for the sequential construction of complex pharmacophores found in Kinase Inhibitors (e.g., ALK, LRRK2) , SGLT2 Inhibitor analogs , and PROTAC linkers.[1][2]

Key Structural Advantages:

-

C-5 Bromine: Highly reactive handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing extension into biaryl systems.[1][2]

-

C-3 Nitro Group: A latent amine precursor.[1][2] Upon reduction, it unlocks the formation of fused heterocycles (benzimidazoles, benzoxazinones) or serves as an amide attachment point for PROTAC warheads.[1][2]

-

C-2 Ethoxy Group: Acts as a stable masking group for a phenol (cleavable by

) or a directing group for C-H activation.[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

C-1 Chlorine: A steric blocker that modulates metabolic stability (blocking P450 oxidation sites) or a secondary electrophile for late-stage diversification.[1][2]

Chemistry Strategy: Orthogonality & Causality[1]

The successful utilization of this scaffold relies on respecting the reactivity hierarchy of its substituents.[1] A non-strategic approach will lead to chemoselectivity errors (e.g., dehalogenation during nitro reduction).[1][2]

The Reactivity Hierarchy (Order of Operations)[1][2]

-

Position 5 (Br): Most reactive towards Pd(0).[1][2] Action: Perform Suzuki/Buchwald couplings first .

-

Position 3 (NO₂): Susceptible to reduction. Action: Reduce second using chemoselective conditions (Fe/NH₄Cl) to avoid hydrodehalogenation of the Cl/Br (if Br is still present).[1][2]

-

Position 2 (OEt): Stable ether.[1][2] Action: Cleave last if a free phenol is required for cyclization.[1]

-

Position 1 (Cl): Least reactive. Action: Retain as a metabolic blocker or displace using high-temperature Buchwald conditions only after other centers are functionalized.[1][2]

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling at C-5

Objective: To attach an aryl or heteroaryl ring at the C-5 position without affecting the nitro or chloro groups.[1][2]

Mechanism: The oxidative addition of Pd(0) occurs preferentially at the C-Br bond (Bond Dissociation Energy ~68 kcal/mol) vs. the C-Cl bond (~81 kcal/mol).[1][2]

Materials:

-

Substrate: 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene (1.0 eq)[1][2]

-

Catalyst:

(0.05 eq)[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Base:

(3.0 eq)[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Step-by-Step Procedure:

-

Degassing: Charge a reaction vial with the substrate, boronic acid, base, and solvent. Sparge with argon for 15 minutes. Reason: Oxygen poisons the Pd(0) species and promotes homocoupling.[1][2]

-

Catalyst Addition: Add

quickly under a positive stream of argon.[1] Cap the vial immediately.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor via LC-MS.

-

Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Data Validation (Expected Yields):

| Boronic Acid Type | Electronic Nature | Expected Yield | Notes |

| Phenylboronic acid | Neutral | 88-95% | Standard benchmark.[1][2] |

| 4-Pyridylboronic acid | Electron Deficient | 75-82% | May require longer reaction time.[1][2] |

| 4-Methoxyphenylboronic acid | Electron Rich | 90-98% | Fast conversion.[1][2] |

Protocol B: Chemoselective Nitro Reduction (Avoiding Dehalogenation)

Objective: Reduce the C-3 Nitro group to an Aniline without removing the C-1 Chlorine or C-5 Bromine (if unreacted).[1][2]

Critical Insight: Traditional Hydrogenation (

Materials:

-

Substrate: Nitro-intermediate (from Protocol A) (1.0 eq)[1][2]

-

Reductant: Iron Powder (Fe, 325 mesh) (5.0 eq)

-

Electrolyte: Ammonium Chloride (

) (5.0 eq)[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Step-by-Step Procedure:

-

Preparation: Suspend the substrate in EtOH/Water. Add

.[1] -

Activation: Add Iron powder.

-

Reaction: Heat to reflux (80°C) with vigorous stirring.

-

Monitoring: TLC should show a polar, fluorescent spot (Aniline) appearing within 1–2 hours.[1][2]

-

Workup: Filter the hot mixture through a Celite pad (to remove iron oxides). Wash the pad with warm MeOH.[1]

-

Isolation: Concentrate the filtrate. Partition between water and EtOAc.[1] The organic layer contains the pure aniline.[1]

Protocol C: Cyclization to Benzoxazinone (Scaffold Locking)

Objective: To form a fused bicyclic system, common in kinase inhibitors, by reacting the newly formed aniline with the adjacent ethoxy group (after deprotection) or via chloroacetyl chloride.[1][2]

Step-by-Step Procedure:

-

Acylation: React the aniline (from Protocol B) with Chloroacetyl chloride (1.1 eq) and

in DCM at 0°C to form thengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Cyclization: Treat the intermediate with

in DMF at 60°C.-

Note: If the ethoxy group is cleaved to a phenol first (using

), this step forms a Benzoxazin-3-one .[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

Visualizing the Synthetic Logic

The following diagram illustrates the decision tree for utilizing this scaffold, highlighting the divergence points for different bioactive classes.

Caption: Synthetic workflow showing the orthogonal functionalization of the 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene scaffold.

References & Authoritative Grounding

-

SGLT2 Inhibitor Scaffolds:

-

Chemoselective Reduction Protocols:

-

Building Block Availability:

Application Note: Chemoselective Reduction of the Nitro Group in 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene using Stannous Chloride Dihydrate

Abstract

The reduction of aromatic nitro compounds is a pivotal transformation in organic synthesis, yielding aromatic amines that are crucial building blocks for pharmaceuticals, dyes, and agrochemicals.[1][2] This application note provides a detailed, field-proven protocol for the chemoselective reduction of the nitro group in 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene. The presence of multiple reducible functional groups, specifically aryl halides, presents a significant challenge, as common methods like catalytic hydrogenation with Pd/C can lead to undesired dehalogenation.[3][4] Our protocol utilizes stannous chloride dihydrate (SnCl₂·2H₂O), a mild and highly selective reagent that efficiently reduces the nitro group while preserving the integrity of the bromo and chloro substituents.[5][6] We offer in-depth explanations for experimental choices, a robust step-by-step methodology, purification strategies, and essential safety considerations for researchers in drug development and chemical synthesis.

Introduction: The Challenge of Chemoselectivity

The conversion of a nitro group to a primary amine fundamentally alters the electronic properties of an aromatic ring, transforming a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-director.[7] This transformation opens up a vast landscape of subsequent functionalization reactions. However, for highly functionalized substrates like 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene, the primary challenge is achieving chemoselectivity.

Standard catalytic hydrogenation, while efficient, often poses a risk of hydrodehalogenation, where the C-Br and C-Cl bonds are cleaved.[2][3] To circumvent this, classical reduction methods employing metals in acidic or neutral media are preferred. Reagents such as iron powder with ammonium chloride (Fe/NH₄Cl) offer a robust and environmentally benign option.[1][8] However, stannous chloride (SnCl₂) provides an exceptionally mild and reliable method, particularly effective for substrates with acid-sensitive groups or where metal residue from iron might be problematic.[4][6][9] It selectively reduces the nitro functionality, leaving halogens, esters, and nitriles intact.[5][6]

This guide focuses on the SnCl₂·2H₂O method in a non-acidic, alcoholic solvent, a system proven to be highly effective and reproducible for complex aromatic nitro compounds.[5]

Reaction Scheme and Mechanism

The overall transformation is the reduction of the nitro group to an amine:

-

Preparation : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene (1.48 g, 5.0 mmol) in absolute ethanol (50 mL).

-

Reagent Addition : To the stirred solution at room temperature, add stannous chloride dihydrate (3.95 g, 17.5 mmol) in three portions over 5 minutes. A slight exotherm may be observed.

-

Reaction : Heat the resulting suspension to reflux (oil bath temperature ~85-90 °C). The mixture will become a clear, colorless solution as the reaction proceeds.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 4:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours, indicated by the complete consumption of the starting material.

-

Solvent Removal : Once the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up - Quenching and Basification : Place the concentrated residue in an ice bath. Carefully pour the residue into a beaker containing crushed ice (~50 g). This will form a white slurry.

-

Crucial Step - Dissolution of Tin Salts : While stirring vigorously, slowly add 10 M aqueous sodium hydroxide (NaOH) solution dropwise. A thick, white precipitate of tin(IV) hydroxide will initially form. Continue adding NaOH until the pH is greater than 10 (check with pH paper) and the precipitate redissolves to form a clear or slightly cloudy solution of sodium stannate. [10]This step is critical to prevent emulsions during extraction. [10][11]8. Extraction : Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 50 mL). The product is expected to be in the organic layer.

-

Washing and Drying : Combine the organic extracts and wash sequentially with deionized water (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as a pale yellow oil or solid.

The crude 5-Bromo-3-chloro-2-ethoxyaniline can be purified by flash column chromatography on silica gel.

-

Stationary Phase : Silica gel (230-400 mesh).

-

Mobile Phase : A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Pro-Tip : Aromatic amines can sometimes streak on silica gel due to interaction with acidic silanol groups. To mitigate this, the silica gel can be pre-treated with a solvent system containing a small amount of triethylamine (e.g., 1%), or 0.5-1% triethylamine can be added to the mobile phase. [12]

Safety and Handling

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. [13]* Fume Hood : All operations should be performed in a well-ventilated chemical fume hood. [14]* Compound Hazards : Aromatic nitro compounds are toxic and can be readily absorbed through the skin. [14][15]Avoid all direct contact. The resulting aromatic amine should also be handled with care as an irritant and potential sensitizer.

-

Reagent Hazards : Stannous chloride is corrosive and can cause burns. Handle with care. Sodium hydroxide is highly corrosive.

-

Waste Disposal : Dispose of all chemical waste, especially tin-containing aqueous waste, according to institutional and local regulations.

References

-

Royal Society of Chemistry. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers. Retrieved from [Link]

-

Ramadas, K., & Srinivasan, N. (1997). Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Organic Preparations and Procedures International, 29(3), 349-352. Retrieved from [Link]

-

ResearchGate. (2020). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl? Retrieved from [Link]

- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

-

Park, K. K., Oh, C. H., & Sim, W. J. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry, 58(26), 7445-7448. Retrieved from [Link]

-

ACS Publications. (1993). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. The Journal of Organic Chemistry. Retrieved from [Link]

-

OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). Retrieved from [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? Retrieved from [Link]

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Sn2+ reduction. Wordpress. Retrieved from [Link]

-

ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene. Retrieved from [Link]

-

Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Retrieved from [Link]

-

ResearchGate. (2025). A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts. Request PDF. Retrieved from [Link]

-

Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Retrieved from [Link]

-

Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl? Retrieved from [Link]

-

National Institutes of Health. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]

-

ResearchGate. (n.d.). Consumption of hydrogen in hydrogenation of nitrobenzene on Pd/C. Download Scientific Diagram. Retrieved from [Link]

-

Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? Retrieved from [Link]

-

National Institutes of Health. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC. Retrieved from [Link]

-

YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

-

GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

-

ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. Retrieved from [Link]

- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. sciencedatabase.strategian.com [sciencedatabase.strategian.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. reddit.com [reddit.com]

- 12. biotage.com [biotage.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. carlroth.com [carlroth.com]

- 15. Nitrocompounds, Aromatic [iloencyclopaedia.org]

Strategic Derivatization of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene

This Application Note provides a comprehensive technical guide for the derivatization of 5-Bromo-1-chloro-2-ethoxy-3-nitrobenzene (CAS 1365272-18-9) . This scaffold is a high-value "multimodal" building block in medicinal chemistry, offering four distinct vectors for modification: a reactive aryl bromide, a latent aniline (nitro group), a sterically shielded aryl chloride, and a modifiable alkoxy group.

Application Note & Protocol Guide | Doc ID: AN-BCEN-05 [1][2]

Scaffold Analysis & Reactivity Hierarchy

Effective utilization of this scaffold requires understanding the electronic and steric environment of each substituent. The molecule is a tetra-substituted benzene where the interplay of electronic effects dictates the order of operations.

Electronic & Steric Map

-

Position 5 (Bromo): The most reactive site for transition-metal catalyzed cross-coupling.[1][2] It is electronically deactivated by the para-ethoxy group (resonance donor) but remains the primary handle for C-C or C-N bond formation due to the weak C-Br bond relative to C-Cl.[1][2]

-

Position 3 (Nitro): A strong electron-withdrawing group (EWG).[1][2] It serves as a latent amine.[2] Reduction must be chemoselective to avoid hydrodehalogenation of the Br/Cl substituents.

-

Position 1 (Chloro): The least reactive halogen. Sterically crowded by the ortho-ethoxy group and possessing a stronger C-Cl bond.[1][2] It typically survives conditions used to functionalize the C-Br bond, allowing for sequential cross-coupling strategies.[2]

-

Position 2 (Ethoxy): Acts as a solubilizing group and an electron donor (EDG). It can be dealkylated (using BBr

) to reveal a phenol, enabling the synthesis of benzoxazoles (post-nitro reduction).

Reactivity Workflow Diagram

The following diagram illustrates the logical flow of derivatization, prioritizing the most reactive sites to prevent side reactions.

Caption: Logical hierarchy for derivatization. Path A is preferred as free anilines (Path B product) can coordinate to Pd catalysts, inhibiting subsequent coupling reactions.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the C-5 position (Bromo) while leaving the C-1 (Chloro) and Nitro groups intact.[1][2]

Rationale